molecular formula C16H8Cl3NO B1420588 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160263-59-1

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420588
CAS No.: 1160263-59-1
M. Wt: 336.6 g/mol
InChI Key: PLPRQGVAXSEWLF-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from the broader historical evolution of quinoline chemistry, which has its foundations in the late 19th century discoveries. The quinoline nucleus has been recognized since the early investigations of heterocyclic compounds, with its occurrence in natural compounds such as Cinchona alkaloids providing the initial impetus for synthetic exploration. The systematic study of quinoline derivatives gained momentum during the mid-20th century when researchers began exploring the antimicrobial potential of these compounds, leading to the development of the quinolone class of antibacterials.

The specific development of chlorinated quinoline derivatives, including compounds bearing the 8-chloro-2-phenylquinoline-4-carboxylic acid framework, represents a more recent advancement in synthetic chemistry. Research demonstrates that the introduction of chlorine substituents at strategic positions enhances the reactivity and biological activity of quinoline-based compounds. The conversion of carboxylic acid derivatives to their corresponding acyl chlorides, particularly through reactions with thionyl chloride, has become a standard methodology in the preparation of reactive quinoline intermediates. This synthetic approach allows for the formation of compounds such as this compound through controlled reaction conditions involving suspension of the carboxylic acid precursor in thionyl chloride followed by reflux at specific temperatures.

The historical significance of this compound class is further emphasized by the recognition that quinoline derivatives have contributed substantially to pharmaceutical development, with applications spanning antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities. The specific structural modifications present in this compound reflect the ongoing efforts to optimize quinoline derivatives for enhanced synthetic utility and biological activity.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the quinoline family, which constitutes one of the most important classes of nitrogen-containing heterocyclic compounds. Quinoline, also designated as 1-aza-naphthalene or benzo[b]pyridine, possesses a molecular framework that exhibits both electrophilic and nucleophilic substitution reactions, functioning as a weak tertiary base with the capacity to form salts with acids. This fundamental reactivity pattern is enhanced in this compound through the presence of multiple electronegative chlorine substituents.

Research indicates that heterocyclic compounds are present in the structural framework of at least four out of five top-selling pharmaceutical agents, demonstrating pharmaceutical activities including anticancer, antibacterial, antitumor, and anti-inflammatory properties. The quinoline core framework exists in numerous naturally occurring biologically active entities, including quinine, chloroquine, bulaquine, primaquine, and tafenoquine derived from Cinchona alkaloids. This widespread occurrence underscores the fundamental importance of quinoline-based structures in medicinal chemistry applications.

The specific structural features of this compound contribute to its significance through several key characteristics. The compound demonstrates increased reactivity due to the presence of chlorine atoms, which can participate in nucleophilic substitution reactions. The quinoline structure contributes to potential biological activity, as many quinoline derivatives are recognized for their pharmacological properties. Additionally, the carbonyl chloride functional group enables the compound to function as an acylating agent, enhancing its utility in organic synthesis.

Property Value Significance
Molecular Formula C₁₆H₈Cl₃NO Multiple chlorine substituents enhance reactivity
Molecular Weight 336.60 g/mol Substantial molecular framework for synthetic applications
Functional Groups Quinoline, Carbonyl Chloride, Chlorinated Phenyl Multiple reactive sites for chemical transformations
Chemical Classification Halogenated Heterocyclic Acyl Chloride Combines properties of multiple compound classes

Classification within Quinoline-Based Acyl Chlorides

The classification of this compound within the broader category of quinoline-based acyl chlorides requires examination of both its structural features and functional characteristics. This compound represents a sophisticated example of quinoline derivatization, incorporating both halogen substitution and acyl chloride functionality within a single molecular framework. The systematic classification places this compound within the category of 2-arylquinoline-4-carboxylic acid derivatives that have been converted to their corresponding acyl chlorides.

Recent advances in quinoline chemistry demonstrate that functionalized quinoline moieties serve as essential pharmacophoric motifs with significant therapeutic potential due to their numerous reported biological and pharmacological activities. The specific structural pattern present in this compound follows the general framework established for 2-arylquinoline-4-carboxylic acid derivatives, where systematic substitution patterns can be achieved through controlled synthetic methodologies.

The acyl chloride functionality distinguishes this compound from related quinoline carboxylic acids through its enhanced reactivity profile. Acyl chlorides are recognized as extremely reactive compounds that are susceptible to nucleophilic attack, resulting in replacement of the chlorine atom by various nucleophiles. This reactivity pattern enables this compound to participate in diverse chemical transformations, including reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with carboxylic acids to form anhydrides.

The classification framework for this compound encompasses several hierarchical levels. At the broadest level, it belongs to the heterocyclic compound category due to the presence of the nitrogen-containing quinoline ring system. More specifically, it falls within the quinoline derivative subcategory, characterized by substitution patterns that modify the basic quinoline framework. The presence of the carbonyl chloride functional group places it within the acyl chloride family, while the multiple chlorine substituents classify it as a polyhalogenated compound.

Classification Level Category Specific Designation
Compound Class Heterocyclic Compounds Nitrogen-containing aromatic systems
Ring System Quinoline Derivatives 2-Aryl-substituted quinolines
Functional Group Acyl Chlorides Carbonyl chloride-containing compounds
Substitution Pattern Polyhalogenated Compounds Multiple chlorine substituents
Synthetic Utility Reactive Intermediates Acylating agents for organic synthesis

Properties

IUPAC Name

8-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-12-6-2-1-4-10(12)14-8-11(16(19)21)9-5-3-7-13(18)15(9)20-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPRQGVAXSEWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199226
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-59-1
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Representative Reaction Conditions and Yields for Quinoline-4-Carboxylic Acid Synthesis

Entry Catalyst / Condition Temperature (°C) Time (h) Yield (%) Notes
1 NaOH, ethanol reflux 80–100 6–24 70–80 Conventional base-catalyzed method
2 Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) 80 (solvent-free) 0.5 85 Novel reusable catalyst, solvent-free
3 Microwave irradiation, ethanol 160–480 W power 0.5–1 90–95 Rapid synthesis with high yields[9a]
4 Yb(PFO)₃ catalyst in water 80 6–12 75–85 Green chemistry approach[10a]

Table 2: Acid Chloride Formation from Quinoline-4-Carboxylic Acid

Step Reagent Temperature (°C) Time (h) Yield (%) Notes
1 SOCl₂ Reflux (~70) 1–3 85–90 Classical acid chloride synthesis

Mechanistic Insights

The condensation to form quinoline-4-carboxylic acid derivatives proceeds via nucleophilic attack of amine or aniline derivatives on aldehyde-activated intermediates, followed by cyclization and aromatization steps. The use of novel catalysts such as ionically tagged magnetic nanoparticles facilitates these steps by activating carbonyl groups and promoting hydride transfer via an anomeric-based oxidation mechanism.

The conversion to acid chloride using thionyl chloride involves nucleophilic substitution of the hydroxyl group of the carboxylic acid by chloride, with release of SO₂ and HCl gases.

Summary of Key Research Findings

  • Novel catalysts such as Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enable efficient, solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids with high yields and short reaction times, and show excellent reusability.

  • Classical methods using base-catalyzed condensation of isatin derivatives with aryl aldehydes and pyruvic acid remain reliable for preparing quinoline-4-carboxylic acids, which are then converted to acid chlorides by reaction with thionyl chloride.

  • Microwave-assisted synthesis can significantly reduce reaction times and improve yields for quinoline carboxylic acids[9a].

  • Green chemistry approaches employing water as solvent and recyclable catalysts are emerging trends in quinoline synthesis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s analogs differ primarily in the substituents on the phenyl ring or quinoline core. Key examples include:

Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Identifier (CAS/MDL)
8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride 8-Cl (quinoline), 2-Cl (phenyl) C₁₆H₈Cl₂NO₂ 331.15 1160263-59-1 / MFCD03422823
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride 8-Cl (quinoline), 3-Cl (phenyl) C₁₆H₈Cl₂NO₂ 331.15 1160263-57-9 / MFCD03422821
8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride 8-Cl (quinoline), 4-Cl (phenyl) C₁₆H₈Cl₂NO₂ 331.15 124930-94-5 / MFCD03422820
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride 8-Cl (quinoline), 3-OEt (phenyl) C₁₈H₁₃Cl₂NO₂ 346.21 1160263-73-9 / MFCD03422837
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride 8-Cl (quinoline), 4-OPr (phenyl) C₁₉H₁₅Cl₂NO₂ 360.23 sc-337422

Key Observations :

  • Electron-Withdrawing vs.
  • Ortho-Substitution Effects : The ortho-chloro group in the target compound may lead to distorted spatial arrangements, influencing crystallization behavior and solubility compared to meta- or para-substituted analogs .

Physicochemical and Spectroscopic Data

NMR Analysis
  • Quinoline Proton Shifts: Protons adjacent to chlorine substituents (e.g., H-8 in quinoline) exhibit downfield shifts due to electron withdrawal. For example, in C14 (), quinoline protons resonate at δ 8.15–7.51 ppm .
  • Phenyl Ring Protons : Ortho-substituted chlorophenyl groups (as in the target compound) show distinct splitting patterns (e.g., doublets with $J = 8.5$ Hz) compared to para-substituted derivatives .
Thermal Properties
  • Melting Points: Limited data exist for the target compound, but 4-chloro-2-phenylquinoline (CAS 4979-79-7) has a mp of 62–64°C (), suggesting that additional substituents may alter thermal stability .

Biological Activity

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound with a complex molecular structure characterized by a quinoline core and multiple chlorine substituents. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C₁₆H₈Cl₃NO
  • Molecular Weight : 336.60 g/mol
  • Structure : The compound features a quinoline ring with a carbonyl chloride functional group at the 4-position and chloro substituents at the 2 and 8 positions, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, inhibiting DNA synthesis and leading to cell death. This mechanism is significant in the context of cancer treatment, as it targets rapidly dividing cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HEPG-2 (liver cancer)

In vitro studies have demonstrated that this compound can induce apoptosis in these cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, it has been observed to promote G1 phase arrest and increase the expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. Its structural features enhance its interaction with biological macromolecules, which is critical for its antimicrobial efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chlorideC₁₆H₈Cl₃NOContains one less chlorine atom, affecting biological activity
8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chlorideC₁₈H₁₃Cl₂NOHas methyl groups instead of dichloro, altering reactivity
8-ChloroquinolineC₉H₇ClNLacks phenyl and carbonyl groups, significantly different activity profile

The specific arrangement of chlorine atoms and the carbonyl chloride functional group in this compound enhances its biological activity compared to these similar compounds.

Case Studies

  • Anticancer Efficacy : In a study investigating the cytotoxic effects on HCT-116 cells, treatment with this compound resulted in an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Testing : Another study evaluated its effectiveness against gram-positive and gram-negative bacteria. The results indicated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the common synthetic routes for 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the quinoline core via Friedel-Crafts acylation or Skraup cyclization.
  • Step 2 : Chlorination at the 8-position using reagents like POCl₃ or Cl₂ under controlled conditions.
  • Step 3 : Introduction of the 2-(2-chlorophenyl) group via Suzuki coupling or nucleophilic substitution.
  • Step 4 : Conversion of the 4-carboxylic acid to the carbonyl chloride using thionyl chloride (SOCl₂) . Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the reactive carbonyl chloride group.

Q. What spectroscopic methods are used to characterize this compound?

  • NMR (¹H/¹³C) : To confirm substituent positions and purity.
  • IR spectroscopy : Identifies the carbonyl chloride stretch (~1800 cm⁻¹).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation; SHELX software is widely used for refinement . Contradictions in data (e.g., unexpected peaks in NMR) may arise from residual solvents or tautomeric forms, requiring repeated analysis under anhydrous conditions .

Q. What are the key safety considerations when handling this compound?

  • Hazard statements : Corrosive (H314) and harmful if inhaled (H290).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid moisture to prevent hydrolysis.
  • Storage : Keep in a dry, inert atmosphere (e.g., argon) at 2–8°C .

Advanced Research Questions

Q. How does the electronic environment of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing chlorine atoms at positions 2 and 8 enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT) show that the 2-chlorophenyl group induces steric hindrance, directing nucleophilic attack to the carbonyl’s para position. Kinetic assays under varying pH and solvent polarities can quantify these effects .

Q. What strategies can resolve contradictions in reported biological activity data?

  • Reproducibility : Standardize assay protocols (e.g., MIC values for antibacterial studies).
  • Structural validation : Confirm compound purity via HPLC and crystallography.
  • Control experiments : Test against known enzyme inhibitors (e.g., quinolone antibiotics) to validate target specificity. Discrepancies in IC₅₀ values may arise from differences in cell lines or assay conditions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : Predict binding modes to enzymes (e.g., DNA gyrase) using AutoDock or Schrödinger.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • SAR studies : Compare with analogs (e.g., 8-chloro-2-(3-propoxyphenyl) derivatives) to identify critical substituents .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

Compound NameMolecular FormulaSubstituentsKey Activities
8-Chloro-2-(3,4-dichlorophenyl)C₁₆H₈Cl₃NO3,4-diCl on phenylEnhanced antibacterial potency
6-Chloro-2-(4-ethoxyphenyl)C₁₈H₁₃Cl₂NO₂4-OEt on phenylAnticancer (Topo II inhibition)
2-(4-Bromophenyl)-6,8-dimethylC₁₈H₁₃BrClNOBr, Me groupsAnti-inflammatory activity
Structural analogs with bulkier substituents (e.g., ethoxy) show improved pharmacokinetics but reduced solubility .

Q. How to optimize reaction conditions for synthesizing derivatives of this compound?

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(PPh₃)₄).
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20%.
  • Continuous flow reactors : Enhance scalability and safety for hazardous intermediates (e.g., acyl chlorides) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Challenges : Low melting point (~90°C) and hygroscopicity.
  • Solutions : Use slow evaporation in non-polar solvents (hexane/EtOAc) or co-crystallize with stabilizing agents (e.g., crown ethers).
  • Refinement : SHELXL resolves disorder in the quinoline ring; R factors < 0.05 indicate high precision .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

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